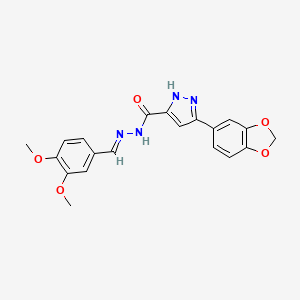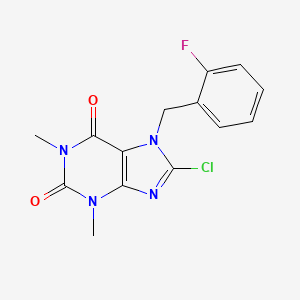![molecular formula C10H6N6S B11650778 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11-hexaene-14-thione](/img/structure/B11650778.png)
8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11-hexaene-14-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,10,12,13,15,16-hexazatetracyclo[77002,7011,15]hexadeca-1(16),2,4,6,9,11-hexaene-14-thione is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11-hexaene-14-thione typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under controlled conditions. For instance, the reaction might start with a linear polyamine, which undergoes cyclization in the presence of a sulfur donor to form the tetracyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would require precise control of temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents used in the reaction must be carefully selected to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11-hexaene-14-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11-hexaene-14-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11-hexaene-14-thione involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in research.
Comparison with Similar Compounds
Similar Compounds
8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11-hexaene-14-one: Similar structure but with a ketone group instead of a thione group.
8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11-hexaene-14-amine: Similar structure but with an amine group.
Uniqueness
The presence of the thione group in 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11-hexaene-14-thione imparts unique chemical properties, such as increased reactivity towards certain reagents and potential biological activity. This makes it distinct from its analogs and valuable for specific applications.
Properties
Molecular Formula |
C10H6N6S |
|---|---|
Molecular Weight |
242.26 g/mol |
IUPAC Name |
8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11-hexaene-14-thione |
InChI |
InChI=1S/C10H6N6S/c17-10-14-13-9-12-8-7(15-16(9)10)5-3-1-2-4-6(5)11-8/h1-4H,(H,14,17)(H,11,12,13) |
InChI Key |
OQNXOURTVCUVNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN4C(=S)NN=C4N=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11650700.png)
![6-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B11650707.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11650712.png)
![5-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11650720.png)
![11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11650723.png)
![12,12-dimethyl-4-(4-methylphenyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11650729.png)
![N-(4-{2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B11650730.png)
![N-(4-chlorophenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-phenylpropanamide (non-preferred name)](/img/structure/B11650750.png)
![3-(2-methoxyphenyl)-6-[(E)-phenyldiazenyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B11650752.png)

![3,4,5-triethoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11650762.png)
![N-(4-Bromophenyl)-2-[N-(2-bromophenyl)methanesulfonamido]acetamide](/img/structure/B11650763.png)

![N-(4-Nitrophenyl)-3-{2-oxo-5-[(propan-2-yloxy)methyl]oxolan-3-YL}propanamide](/img/structure/B11650775.png)
